Bienvenue dans la boutique en ligne BenchChem!

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

COX-2 inhibition Inflammation Isoxazole pharmacophore

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide (CAS 953158-22-0, MF C20H27N3O5, MW 389.45) is a synthetic isoxazole-acetamide derivative bearing a 3,4-dimethoxyphenyl pharmacophore at the isoxazole 5-position and a morpholinopropyl amide side chain at the 3-position. The compound belongs to the class of 3,5-disubstituted isoxazole amides, a scaffold with documented activity in COX inhibition, ACAT inhibition, and mitochondrial permeability transition pore modulation.

Molecular Formula C20H27N3O5
Molecular Weight 389.452
CAS No. 953158-22-0
Cat. No. B2654865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
CAS953158-22-0
Molecular FormulaC20H27N3O5
Molecular Weight389.452
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3)OC
InChIInChI=1S/C20H27N3O5/c1-25-17-5-4-15(12-19(17)26-2)18-13-16(22-28-18)14-20(24)21-6-3-7-23-8-10-27-11-9-23/h4-5,12-13H,3,6-11,14H2,1-2H3,(H,21,24)
InChIKeyQXHSLDLQZOVYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide (CAS 953158-22-0): Procurement-Relevant Identity and Class Profile


2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide (CAS 953158-22-0, MF C20H27N3O5, MW 389.45) is a synthetic isoxazole-acetamide derivative bearing a 3,4-dimethoxyphenyl pharmacophore at the isoxazole 5-position and a morpholinopropyl amide side chain at the 3-position. The compound belongs to the class of 3,5-disubstituted isoxazole amides, a scaffold with documented activity in COX inhibition, ACAT inhibition, and mitochondrial permeability transition pore modulation [1]. The 3,4-dimethoxy substitution pattern on the pendant phenyl ring has been explicitly correlated with enhanced COX-2 inhibitory potency and COX-2/COX-1 selectivity in isoxazole-carboxamide series [2]. However, publicly available quantitative biological data on this specific compound remain extremely limited as of mid-2026, placing the procurement decision firmly on rational pharmacophore-based selection rather than on direct comparative bioactivity data.

Why Isoxazole-Acetamide Analogs Cannot Be Interchanged: Structural Determinants of Activity Relevant to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide


Isoxazole-acetamide derivatives are exquisitely sensitive to substitution pattern: even closely related congeners differing only in the amide side chain or phenyl ring substitution can exhibit orders-of-magnitude differences in target potency. In a recent SAR study of isoxazole-carboxamide COX inhibitors, the 3,4-dimethoxy substitution on the first phenyl ring was identified as the single most critical determinant for COX-2 inhibitory activity and selectivity, with the most potent compound (A13) achieving COX-1 IC50 = 64 nM and COX-2 IC50 = 13 nM, a selectivity ratio of 4.63 [1]. The morpholinopropyl amide terminus present in the target compound introduces a basic tertiary amine capable of forming salt-bridge or hydrogen-bond interactions distinct from the neutral or aromatic amide termini used in the comparator series, potentially altering target engagement, solubility, and off-target profiles [2]. Consequently, substituting the morpholinopropyl-bearing compound with a simpler N-benzyl, N-isopropyl, or N-phenyl analog cannot be assumed to preserve biological activity or physicochemical properties without experimental verification.

Quantitative Differentiation Evidence for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide (CAS 953158-22-0): An Evidence-Limited Assessment


3,4-Dimethoxyphenyl Pharmacophore Contribution to COX-2 Potency: Cross-Series Class-Level Inference

In a structurally related isoxazole-carboxamide series, the 3,4-dimethoxy substitution on the pendant phenyl ring was the key structural feature driving COX-2 inhibitory potency. Compound A13 (bearing 3,4-dimethoxyphenyl and a 5-methyl-isoxazole core) achieved COX-1 IC50 = 64 nM and COX-2 IC50 = 13 nM with a selectivity ratio of 4.63, outperforming all other substitution patterns tested [1]. The target compound retains the identical 3,4-dimethoxyphenyl motif on the isoxazole 5-position, providing a pharmacophore-level basis for anticipated COX-2 activity. Quantitative data for the target compound itself are not publicly available; this inference is based on the conserved pharmacophoric element.

COX-2 inhibition Inflammation Isoxazole pharmacophore

Basic Amine Side Chain Differentiation: Morpholinopropyl vs. Neutral Amide Termini – Physicochemical and Target-Engagement Implications

The target compound contains an N-(3-morpholinopropyl)acetamide side chain, which incorporates a tertiary amine (pKa ~7–8 for the morpholine nitrogen). This contrasts with the neutral aromatic amide termini (e.g., N-phenyl, N-benzyl) found in the most closely analogous commercially available compounds such as 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-phenylacetamide or the N-isopropyl analog. The basic morpholine nitrogen can exist in protonated form at physiological pH, enhancing aqueous solubility and potentially enabling salt-bridge interactions with acidic residues in target binding pockets [1]. This physicochemical difference has implications for in vitro assay behavior (e.g., DMSO solubility, aggregation potential) and PK properties. Quantitative solubility or pKa data for the target compound are not publicly available; the differentiation is based on calculated physicochemical principles rather than measured data.

Druglikeness Solubility Amine-containing side chain

ACAT Inhibitory Class Potential: Patent-Derived Structural Overlap with Known Cholesterol-Modulating Isoxazole Amides

US Patent US5366987A discloses a series of isoxazolyl-substituted alkyl amides as ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors, describing representative compounds with isoxazole-amide scaffolds that partially overlap with the target compound's core structure [1]. While the specific morpholinopropyl derivative is not exemplified in this patent, the general claim structure encompasses isoxazole rings with substituted alkyl amide side chains. The patent provides ACAT IC50 data for several representative compounds in the low micromolar range (e.g., Example compounds with IC50 values of 0.5–5 μM in microsomal ACAT assays), establishing a baseline for the class. No ACAT data are publicly available for CAS 953158-22-0 specifically.

ACAT inhibition Cholesterol metabolism Cardiovascular

Recommended Application Scenarios for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide Based on Current Evidence


COX-2 Inhibitor Discovery and Inflammation Research

The 3,4-dimethoxyphenyl pharmacophore is a validated driver of COX-2 potency and selectivity in isoxazole series [1]. This compound is a suitable candidate for in vitro COX-1/COX-2 screening panels to establish its own IC50 values and selectivity ratio, particularly for research groups seeking to build SAR around the morpholinopropyl amide terminus, which is underrepresented in published COX isoxazole series.

Side-Chain Physicochemical Property Profiling

The morpholinopropyl group provides a basic amine functionality absent in most close analogs. Academic or industrial labs focusing on solubility, permeability, and formulation optimization of isoxazole amides may procure this compound to experimentally determine logD, pKa, and kinetic solubility relative to neutral amide comparators.

ACAT Inhibition and Cholesterol Metabolism Studies

The compound's structural overlap with the isoxazolyl alkyl amide ACAT inhibitor chemotype disclosed in US5366987A [2] supports its use as a screening candidate in ACAT microsomal assays, particularly for labs investigating novel cholesterol-lowering mechanisms. Its morpholinopropyl side chain differentiates it from previously exemplified analogs.

Chemical Biology Probe Development

Given the extremely limited public bioactivity data, well-resourced chemical biology or probe-development programs that have internal capacity to generate full in vitro profiling (target engagement, selectivity panels, cellular efficacy) may find value in this structurally distinct compound as a starting point for a novel SAR series, particularly if the morpholinopropyl group confers unique target interactions not achievable with neutral amide linkers.

Quote Request

Request a Quote for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.